molecular formula C10H11NOS B14649363 (3R,4S)-3-Methyl-4-(phenylsulfanyl)azetidin-2-one CAS No. 53390-42-4

(3R,4S)-3-Methyl-4-(phenylsulfanyl)azetidin-2-one

Cat. No.: B14649363
CAS No.: 53390-42-4
M. Wt: 193.27 g/mol
InChI Key: NETBYXFEFCCDGL-XCBNKYQSSA-N
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Description

(3R,4S)-3-Methyl-4-(phenylsulfanyl)azetidin-2-one is a chiral azetidinone derivative. Azetidinones are four-membered lactams that are structurally related to β-lactams, which are well-known for their antibiotic properties. The presence of a phenylsulfanyl group and a methyl group in specific stereochemical configurations makes this compound unique and potentially interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3-Methyl-4-(phenylsulfanyl)azetidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyl-4-phenylsulfanylbutanoic acid.

    Cyclization: The key step involves the cyclization of the starting material to form the azetidinone ring. This can be achieved using reagents like thionyl chloride or phosphorus trichloride under controlled conditions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for azetidinone derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3-Methyl-4-(phenylsulfanyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The azetidinone ring can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the phenylsulfanyl group or the azetidinone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted azetidinones

Scientific Research Applications

Chemistry

(3R,4S)-3-Methyl-4-(phenylsulfanyl)azetidin-2-one is used as a building block in organic synthesis

Biology

In biological research, azetidinone derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents. The presence of the phenylsulfanyl group may enhance the compound’s binding affinity to specific biological targets.

Medicine

Azetidinone derivatives, including this compound, are investigated for their potential therapeutic applications. They may serve as lead compounds for the development of new drugs targeting bacterial infections or other diseases.

Industry

In the industrial sector, azetidinone derivatives are used in the synthesis of advanced materials and as intermediates in the production of fine chemicals.

Mechanism of Action

The mechanism of action of (3R,4S)-3-Methyl-4-(phenylsulfanyl)azetidin-2-one involves its interaction with specific molecular targets. The phenylsulfanyl group may enhance the compound’s ability to bind to enzymes or receptors, leading to inhibition or modulation of their activity. The azetidinone ring can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-3-Methyl-4-(phenylsulfanyl)azetidin-2-one: Unique due to its specific stereochemistry and phenylsulfanyl group.

    (3R,4S)-3-Methyl-4-(phenylsulfanyl)azetidin-2-thione: Similar structure but with a thione group instead of a ketone.

    (3R,4S)-3-Methyl-4-(phenylsulfanyl)azetidin-2-amine: Similar structure but with an amine group instead of a ketone.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the phenylsulfanyl group. These features may confer distinct chemical reactivity and biological activity compared to other azetidinone derivatives.

Properties

CAS No.

53390-42-4

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

(3R,4S)-3-methyl-4-phenylsulfanylazetidin-2-one

InChI

InChI=1S/C10H11NOS/c1-7-9(12)11-10(7)13-8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12)/t7-,10+/m1/s1

InChI Key

NETBYXFEFCCDGL-XCBNKYQSSA-N

Isomeric SMILES

C[C@H]1[C@@H](NC1=O)SC2=CC=CC=C2

Canonical SMILES

CC1C(NC1=O)SC2=CC=CC=C2

Origin of Product

United States

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